molecular formula C9H12O3 B2562948 6-tert-Butyl-4-hydroxy-pyran-2-one CAS No. 857248-84-1

6-tert-Butyl-4-hydroxy-pyran-2-one

Cat. No.: B2562948
CAS No.: 857248-84-1
M. Wt: 168.192
InChI Key: VJYOVPGKVUBPFS-UHFFFAOYSA-N
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Description

Significance of Pyranone Heterocycles in Contemporary Organic Chemistry and Chemical Biology

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science. derpharmachemica.comijnrd.org Among these, pyranones, which are six-membered heterocyclic compounds containing an oxygen atom, represent a class of natural and synthetic products that are of significant interest in bioorganic chemistry. researchgate.net The pyran scaffold is a key structural feature in numerous natural products, pharmaceuticals, and biologically active molecules. derpharmachemica.comorientjchem.org

The significance of pyranone heterocycles stems from their diverse biological activities. These compounds are known to exhibit a wide range of pharmacological properties, and their derivatives are investigated for various medicinal applications. derpharmachemica.comijnrd.org In organic synthesis, 4-hydroxy-2-pyrones are valued as versatile building blocks for creating more complex molecules, including various aromatics, polymers, and other heterocyclic systems through ring-opening or modification reactions. mdpi.com The adaptability of the pyrone ring makes it a frequent target for synthetic chemists aiming to develop novel compounds with specific functions. beilstein-journals.org

Structural Classification and Nomenclature of the 6-tert-Butyl-4-hydroxy-pyran-2-one Scaffold

This compound is a derivative of the pyran-2-one (also known as α-pyrone) heterocyclic system. Its structure is defined by a six-membered ring containing one oxygen atom, with a ketone group at the C-2 position. The nomenclature specifies the substituents on this pyranone core:

A tert-butyl group is attached at the 6th position of the ring. This bulky substituent can influence the molecule's steric hindrance, which in turn may affect its solubility, stability, and interactions with other molecules.

A hydroxyl group (-OH) is located at the 4th position.

The parent structure is a pyran-2-one , indicating the double bond and carbonyl placement within the ring.

The systematic IUPAC name for this compound is 6-tert-butyl-4-hydroxy-2H-pyran-2-one . sigmaaldrich.com

Below is a data table summarizing the key structural and chemical identifiers for this compound.

PropertyValueSource
Molecular Formula C₉H₁₂O₃
IUPAC Name 6-tert-butyl-4-hydroxy-2H-pyran-2-one sigmaaldrich.com
CAS Number 857248-84-1 sigmaaldrich.com
Parent Core Pyran-2-one

Research Trajectory and Current Academic Interest in this compound and Related Structures

Research into pyran-2-one derivatives is driven by their presence in nature and their potential as synthetic intermediates. The synthesis of 4-hydroxy-2-pyrones is a well-explored area, with methods often mimicking natural biosynthetic pathways, such as the cyclization of 1,3,5-tricarbonyl compounds. mdpi.com

Specifically for this compound, research has focused on its synthesis. One documented method involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of lithium diisopropylamide (LDA), followed by a thermal cyclization step. chemicalbook.com This approach is noted for its mild reaction conditions. chemicalbook.com

The academic interest in this particular compound also extends to its potential applications in materials science. It has been identified as an intermediate for optoelectronic materials, specifically in the synthesis of Organic Light Emitting Diode (OLED) materials. chemicalbook.comchemicalbook.com

Broader research on related pyran-2-one structures continues to uncover significant biological activities. For instance, studies on 3,6-dialkyl-4-hydroxy-pyran-2-ones have shown modest inhibitory effects against Mycobacterium tuberculosis and various tropical disease pathogens like Plasmodium falciparum and Leishmania donovani. nih.gov Further investigations into similar scaffolds, such as certain photodimers of 4-methoxy-6-styryl-pyran-2-ones, have demonstrated moderate antimalarial and antileishmanial activities. nih.gov This ongoing research highlights the potential for discovering new therapeutic leads within the pyran-2-one class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-4-hydroxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-9(2,3)7-4-6(10)5-8(11)12-7/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYOVPGKVUBPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 6 Tert Butyl 4 Hydroxy Pyran 2 One

Established Synthetic Routes for 6-tert-Butyl-4-hydroxy-pyran-2-one and its Analogues

Traditional approaches to the synthesis of this compound and related structures have relied on robust and well-understood chemical transformations. These methods often involve the cyclization of linear precursors that already contain the requisite carbon framework.

The thermal decomposition of 2,2,6-trimethyl-1,3-dioxin-4-one serves as a convenient method for the in situ generation of the highly reactive acetylketene intermediate. This intermediate can then be trapped by a suitable acylating agent to form a 1,3,5-tricarbonyl system, which subsequently cyclizes to the 4-hydroxy-pyran-2-one ring.

In the context of synthesizing the title compound, 1-pivaloylbenzotriazole would act as the acylating agent, introducing the required tert-butyl group. The reaction proceeds through the initial thermolysis of the dioxinone, which releases acetone (B3395972) and acetylketene. The acetylketene is then acylated by the 1-pivaloylbenzotriazole. The resulting linear triketone intermediate undergoes a spontaneous intramolecular cyclization and dehydration to furnish this compound. While this specific transformation is not extensively detailed in the literature, the general reactivity of 2,2,6-trimethyl-1,3-dioxin-4-one as an acetylketene precursor is well-established for the synthesis of various heterocyclic compounds. researchgate.net

A cornerstone in the synthesis of 4-hydroxy-2-pyrones is the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.com This biomimetic strategy mimics the polyketide biosynthetic pathway. mdpi.com The synthesis of various 4-hydroxy-6-alkyl-2-pyrones can be achieved through a one-pot silyl-protection of the hydroxyl group of 4-hydroxy-6-methyl-2-pyrone (B586867), followed by lithiation and alkylation. nih.gov

The reaction conditions and yields for the synthesis of various 6-substituted-4-hydroxy-2-pyrones are summarized in the table below. The general method involves the use of hexamethyldisilazane (HMDS) for in situ silylation, followed by deprotonation with n-butyllithium (n-BuLi) and subsequent reaction with an alkyl halide.

6-SubstituentAlkylating AgentYield (%)
EthylEthyl iodide85
PropylPropyl iodide82
ButylButyl bromide78
PentylPentyl bromide75

This method provides a versatile route to a range of 6-alkyl-4-hydroxy-2-pyrones in good to excellent yields. nih.gov The cyclization of the 1,3,5-tricarbonyl precursor is often promoted by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the intramolecular condensation. mdpi.com

Contemporary Approaches for Pyran-2-one Scaffold Construction

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for the construction of complex heterocyclic systems. These approaches often involve catalytic processes and multicomponent reactions, which offer advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations. One notable application is in the [3+3] annulation of alkynyl esters with enolizable ketones to afford functionalized 2H-pyran-2-ones. researchgate.netnih.gov This methodology relies on the ability of the NHC to act as a nucleophilic catalyst, activating the alkynyl ester towards reaction with the enolizable ketone.

The reaction is typically carried out in the presence of an NHC precursor and a base, such as cesium carbonate (Cs₂CO₃), in a suitable solvent like acetonitrile (CH₃CN). researchgate.net The substrate scope is broad, allowing for the synthesis of a variety of substituted pyran-2-ones in good to excellent yields. researchgate.netresearchgate.net

Alkynyl Ester Substituent (R¹)Enolizable Ketone Substituent (R²)Yield (%)
PhenylPhenyl93
4-MethylphenylPhenyl85
4-ChlorophenylPhenyl88
PhenylMethyl75

The key to this protocol is the use of an NHC as the catalyst, which provides a mild, metal-free, and highly regioselective route to the target molecules. researchgate.net

One-pot multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency and ability to generate complex molecules from simple starting materials in a single operation. nih.govmdpi.com The synthesis of pyran derivatives is well-suited to MCR strategies, often involving the condensation of an aldehyde, a C-H activated methylene (B1212753) compound (such as a β-ketoester or malononitrile), and a third component.

For the synthesis of 4-hydroxy-pyran-2-one analogues, a three-component reaction of an aldehyde, a β-ketoester, and a source of a two-carbon unit can be envisioned. For instance, the reaction of an aromatic aldehyde, ethyl acetoacetate (B1235776), and an additional C-H acidic component in the presence of a suitable catalyst can lead to highly functionalized pyran systems. A variety of catalysts, including Lewis acids, bases, and organocatalysts, have been employed to promote these transformations. nih.gov These reactions proceed through a cascade of events, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.gov The use of green and reusable catalysts is a key focus in the development of these methodologies. nih.gov

A novel approach to highly functionalized 2-pyranones involves the use of silyl (B83357) ketenes as starting materials. acs.org In a notable example, a tert-butyl diphenyl silyl ketene (B1206846) was treated with a substoichiometric amount of an alkoxide catalyst, leading to the formation of a trimeric intermediate. This intermediate, upon thermal rearrangement in a solvent such as 1,4-dioxane, yielded a highly functionalized 2-pyranone. acs.org

The proposed mechanism for this transformation involves the initial nucleophilic attack of the alkoxide on the ketene to form an enolate. This enolate then participates in a series of addition reactions with two more molecules of the silyl ketene to generate the trimeric intermediate. The subsequent thermal rearrangement is thought to proceed through a series of intramolecular cyclizations and rearrangements to afford the final pyran-2-one product. acs.org This transition-metal-free approach provides a unique route to complex pyran-2-one structures with multiple reactive handles for further synthetic modifications. acs.org

Base-Promoted Domino Reactions for 2H-Pyranones

A highly efficient base-promoted domino protocol has been developed for the synthesis of functionalized 2H-pyran-3-carbonitriles. While not forming this compound directly, this methodology illustrates a powerful strategy for constructing the pyranone core. The reaction utilizes simple and readily available starting materials: α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone. acs.orgresearchgate.netacs.org This process involves a sequence of consecutive reactions including addition–elimination, intramolecular cyclization, and ring opening/closing sequences. acs.orgresearchgate.net

The reaction is typically initiated by refluxing a mixture of 3,3-bis(methylthio)-1-arylprop-2-en-1-one and malononitrile in the presence of a powdered potassium hydroxide (KOH) base in a solvent like dimethylformamide (DMF). acs.org This process leads to the formation of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles. Alternatively, by first reacting the α-aroylketene dithioacetal with a secondary amine (like piperidine or pyrrolidine) and KOH, followed by the addition of malononitrile, 4-(amino)-2-oxo-6-aryl-2H-pyran-3-carbonitriles can be synthesized in high yields. acs.org

The plausible mechanism involves the initial reaction of the secondary amine with the α-aroylketene dithioacetal, which then undergoes a nucleophilic attack by malononitrile, leading to the elimination of a methylthio group. This is followed by an intramolecular O-cyclization to generate the 2H-pyranone ring system. acs.org

Table 1: Examples of Base-Promoted Domino Synthesis of 2H-Pyranones

Aryl Group (Ar) Amine Product Yield (%)
Phenyl Piperidine 2-Oxo-4-(piperidin-1-yl)-6-phenyl-2H-pyran-3-carbonitrile 92%
4-Chlorophenyl Piperidine 6-(4-Chlorophenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile 90%
4-Methylphenyl Pyrrolidine 2-Oxo-6-(p-tolyl)-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile 86%
4-Methoxyphenyl Pyrrolidine 6-(4-Methoxyphenyl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile 89%

Data sourced from research on domino reactions for 2H-pyranone synthesis. acs.org

KOH-Mediated Reactions of Ethyl 2-Cyano-3,3-dimethylsulfanylacrylate with Aromatic Ketones

While specific literature detailing the reaction of ethyl 2-cyano-3,3-dimethylsulfanylacrylate with ketones to form this compound is not prevalent, related KOH-mediated reactions are fundamental in heterocyclic synthesis. For instance, KOH is a common base used to facilitate condensation and cyclization reactions in the synthesis of pyranone derivatives from various starting materials. acs.org The general principle involves the base promoting the formation of a nucleophile which then attacks an electrophilic center, leading to cyclization.

[4+2]-Cyclization Reactions with Ketenes

The [4+2]-cycloaddition is a powerful tool in the synthesis of six-membered rings. For the construction of 4-hydroxy-2-pyrones, reactions involving ketenes have proven effective. mdpi.com These syntheses often involve the reaction of stable ketenes with dicarbonyl compounds. mdpi.com For example, acyl-ketenes generated in situ can react with derivatives of acetoacetic acid to afford 4-hydroxy-2-pyrones in good yields. mdpi.com This strategy allows for a direct approach to the pyrone ring system and has been applied in the synthesis of natural products. mdpi.com

Another variant involves the reaction of malonyl chloride with methyl acetoacetate, which yields 5-carbomethoxy-4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com The mechanism of these reactions involves the ketene acting as the 2π component in a cycloaddition with an enol or enolate, which serves as the 4π component, followed by elimination or rearrangement to form the stable pyranone ring.

Chemical Reactivity and Derivatization of the Pyranone Core

The 4-hydroxy-2-pyrone moiety is a polyfunctional system with several electrophilic and nucleophilic centers, which dictates its diverse chemical reactivity. mdpi.com This makes it a valuable precursor for a wide array of other molecular structures. mdpi.combeilstein-journals.org

Oxidation, Reduction, and Substitution Reactions of the Pyranone Ring

The 4-hydroxy-2-pyrone ring can undergo various transformations. The hydroxyl group at the C-4 position behaves as a vinylogous acid, making it amenable to O-functionalization reactions. beilstein-journals.org

Substitution/O-Functionalization : The hydroxyl group can be readily alkylated or acylated. However, traditional methods often require harsh conditions with bases like K₂CO₃, which can lead to degradation of the pyrone ring. beilstein-journals.org Milder and more efficient strategies have been developed, such as the Mitsunobu reaction and oxa-Michael additions. beilstein-journals.orgbeilstein-journals.org The Mitsunobu reaction allows for the coupling of 4-hydroxy-6-alkyl-2-pyrones with a variety of primary and secondary alcohols under mild conditions, tolerating a range of functional groups. beilstein-journals.orgbeilstein-journals.org Oxa-Michael additions to activated alkynes, like propiolate esters, also provide an efficient route to O-functionalized pyrones. beilstein-journals.orgbeilstein-journals.org

Electrophilic Substitution : The pyranone ring itself can undergo electrophilic substitution, typically at the C-3 and C-5 positions, demonstrating its aromatic character. mdpi.comclockss.org Common reactions include bromination, iodination, acylation, and Michael additions. mdpi.com For example, acylation of 4-hydroxy-6-methyl-2-pyrone can lead to the formation of 3-acyl derivatives via a Fries-like rearrangement. mdpi.com

Information regarding specific oxidation and reduction reactions of the this compound ring itself is limited, but the general reactivity of the pyrone system suggests that the double bonds could be susceptible to reduction under certain catalytic hydrogenation conditions, and the ring could be opened under strong oxidative or reductive conditions.

Table 2: Mitsunobu Reaction of 4-Hydroxy-6-methyl-2-pyrone with Various Alcohols

Alcohol Product Yield (%)
Benzyl alcohol 4-(Benzyloxy)-6-methyl-2H-pyran-2-one 88%
(E)-Cinnamyl alcohol 4-((E)-Cinnamyloxy)-6-methyl-2H-pyran-2-one 91%
Propargyl alcohol 4-(Prop-2-yn-1-yloxy)-6-methyl-2H-pyran-2-one 82%
Ethyl (S)-(-)-lactate Ethyl (S)-2-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)propanoate 75%

Data adapted from studies on the O-functionalization of 4-hydroxy-2-pyrones. beilstein-journals.org

Role as a Synthetic Intermediate and Building Block for Complex Molecules

The 4-hydroxy-2-pyrone scaffold is an attractive and versatile building block for the synthesis of more complex molecules, including natural products and biologically active compounds. researchgate.netmdpi.com Its utility stems from its dense functionality, which allows for various modifications and transformations. beilstein-journals.org For instance, this compound is listed as a building block for protein degraders.

The pyranone ring can serve as a diene in Diels-Alder reactions, leading to the formation of highly functionalized aromatic compounds after a decarboxylation step. clockss.org Furthermore, the ability to selectively functionalize the C-3 and C-6 positions makes these compounds key intermediates in the total synthesis of natural products like phenoxan. acs.orgmdpi.com

Formation of Functionalized Heterocyclic Systems via Ring Transformation

One of the most fascinating aspects of 2-pyrone chemistry is its susceptibility to ring-opening and ring-transformation reactions upon treatment with nucleophiles. researchgate.netclockss.org The pyranone ring possesses three electrophilic centers at positions C-2, C-4, and C-6, making it vulnerable to nucleophilic attack. clockss.org These reactions typically lead to the opening of the lactone ring, followed by rearrangement and recyclization to form new heterocyclic or carbocyclic systems. clockss.org

For example, reactions with various nitrogen-based nucleophiles can convert the pyran-2-one core into a variety of other heterocycles: researchgate.net

Ammonia and Amines : Can lead to the formation of pyridone derivatives. researchgate.net

Hydrazines : Can react to form pyridazinones or pyrazoles. researchgate.netclockss.org

Hydroxylamine : Can yield isoxazole derivatives. researchgate.net

o-Phenylenediamine : Can lead to the formation of benzodiazepine systems. researchgate.net

This reactivity makes 4-hydroxy-2-pyrones powerful synthons for generating molecular diversity, allowing for the conversion of the oxygen-containing heterocycle into various nitrogen-containing ring systems, which are prevalent in pharmacologically active compounds. researchgate.netclockss.org

Dimerization and Photochemical Reactivity of Pyran-2-ones

The pyran-2-one ring system exhibits a rich and varied photochemical reactivity, primarily driven by the absorption of ultraviolet light. These reactions can lead to a range of structural transformations, including dimerization, rearrangement, and cleavage. The specific outcome of a photochemical reaction is highly dependent on the substitution pattern of the pyran-2-one ring, the reaction conditions, and the wavelength of light used.

One of the notable photochemical transformations of pyran-2-ones is their propensity to undergo dimerization, typically through a [2+2] photocycloaddition reaction. This process involves the formation of a cyclobutane ring between two pyran-2-one molecules. The regioselectivity and stereoselectivity of these dimerizations are influenced by the electronic and steric properties of the substituents on the pyran-2-one ring.

For instance, the solid-state photodimerization of 2H-naphtho[1,2-b]pyran derivatives has been studied, demonstrating the feasibility of [2+2] cycloaddition in the pyran-2-one moiety. In a specific example, the methyl ether of a 2H-naphtho[1,2-b]pyran derivative undergoes a clean photodimerization in the solid state to yield a single photodimer with high selectivity. acs.org The stereoselectivity of this reaction is dictated by the packing of the molecules in the crystal lattice, which pre-organizes the reactants for the cycloaddition reaction. acs.org

In the case of this compound, the photochemical reactivity can be expected to be influenced by its specific substituents. The bulky tert-butyl group at the 6-position is likely to introduce significant steric hindrance, which could disfavor intermolecular dimerization or influence the stereochemical outcome of such a reaction. Steric effects are known to play a crucial role in directing the course of photochemical cycloadditions. nih.govresearchgate.net The hydroxyl group at the 4-position, being an electron-donating group, can also be expected to modify the electronic distribution within the pyran-2-one ring, thereby influencing its photochemical behavior.

Besides dimerization, other photochemical pathways are also possible for pyran-2-ones. For example, irradiation of 4-hydroxy-6-methyl-(2H)-pyran-2-one, a compound structurally related to this compound, has been shown to result in a novel rearrangement to β-methylglutaconic acid derivatives. rsc.org This suggests that for this compound, photochemical reactions leading to ring-opened products or rearranged isomers are also plausible transformation pathways.

The following table summarizes the research findings on the photodimerization of a representative pyran-2-one derivative, highlighting the reaction conditions and outcomes.

ReactantReaction ConditionsProductYieldSelectivityReference
Methyl ether of a 2H-naphtho[1,2-b]pyran derivativeSolid-state irradiation[2+2] photodimerGoodRegio- and stereoselective acs.org

It is important to note that while general principles of pyran-2-one photochemistry can be applied, the specific dimerization and photochemical behavior of this compound would require dedicated experimental investigation to be fully elucidated.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For 6-tert-butyl-4-hydroxy-pyran-2-one, NMR studies are complicated by the presence of tautomers in solution, particularly in solvents like chloroform-d (B32938) (CDCl₃). Research has indicated that this compound can exist as a mixture of three tautomeric forms, which can lead to complex spectra.

Proton (¹H) NMR

Detailed ¹H NMR data for this compound is not extensively available in publicly accessible literature. The complexity arising from its tautomeric nature in solution makes definitive assignments challenging without specific experimental conditions and advanced techniques. However, based on the general structure, one would expect to observe signals corresponding to the tert-butyl group protons, typically a singlet in the upfield region, and signals for the protons on the pyranone ring. The hydroxyl proton's chemical shift would be expected to be variable depending on concentration and solvent.

Carbon-13 (¹³C) NMR

Similar to ¹H NMR, comprehensive ¹³C NMR data for this compound is not readily found in the public domain. A ¹³C NMR spectrum would be expected to show distinct signals for the carbon atoms of the tert-butyl group, the carbons of the pyranone ring, including the carbonyl carbon, and the carbon bearing the hydroxyl group. The exact chemical shifts would be crucial for confirming the carbon framework of the molecule.

Advanced Two-Dimensional (2D) NMR Techniques (HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, especially in a tautomeric mixture, two-dimensional NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is instrumental in piecing together the molecular skeleton by identifying longer-range connectivities.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help in determining the preferred conformation of the molecule in solution.

While it has been noted that these 2D NMR experiments have been performed on this compound, the specific correlation data is not publicly available.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Studies

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. While a detailed mass spectrum and fragmentation analysis for this compound is not widely published, the expected molecular ion peak would correspond to its molecular formula, C₉H₁₂O₃, which has a molecular weight of 168.19 g/mol .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, some IR data has been reported.

Wavenumber (cm⁻¹)IntensityAssignment
3098weakO-H stretch (hydroxyl group)
2976weakC-H stretch (tert-butyl group)
2936weakC-H stretch (tert-butyl group)
2876weakC-H stretch (tert-butyl group)
2729very weak
2678very weak

Data sourced from supplementary material of a Royal Society of Chemistry publication.

The presence of a broad absorption band around 3098 cm⁻¹ is indicative of the hydroxyl (O-H) group. The multiple weak bands in the region of 2876-2976 cm⁻¹ are characteristic of the C-H stretching vibrations of the tert-butyl group. A strong absorption band characteristic of the α,β-unsaturated lactone (C=O) would also be expected, typically in the region of 1700-1750 cm⁻¹, though this specific peak is not detailed in the available data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise arrangement of atoms in the crystal lattice. To date, there are no published reports containing the single-crystal X-ray diffraction data for this compound. Such a study would be invaluable for confirming the solid-state structure and understanding the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

Computational Chemistry and Theoretical Investigations of 6 Tert Butyl 4 Hydroxy Pyran 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) calculations are instrumental in understanding the fundamental reactivity of 6-tert-butyl-4-hydroxy-pyran-2-one. These methods provide a detailed picture of the molecule's electronic landscape.

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Calculations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. For pyran-2-one derivatives, the MEP surface typically indicates that the most negative potential is located around the oxygen atoms of the carbonyl and hydroxyl groups, suggesting these are the primary sites for electrophilic attack. Conversely, regions of positive potential are generally found around the hydrogen atoms.

The Average Local Ionization Energy (ALIE) provides information on the regions from which an electron is most easily removed. In studies of similar 2H-pyran-2-one analogues, the lowest ALIE values are often found above the plane of the pyran ring and any associated aromatic rings, indicating these areas are susceptible to electrophilic attack. For this compound, it is anticipated that the MEP would show negative regions around the carbonyl and hydroxyl oxygens, while the ALIE would highlight the π-system of the pyran ring as a region of higher reactivity.

A computational analysis of a series of 2H-pyran-2-one analogues provides insights into these properties. The study revealed that the nitrogen atom in their structures was crucial for the characteristic MEP surface, while the lowest ALIE values were identified above the benzene (B151609) rings. nih.gov This suggests that for this compound, the oxygen atoms and the π-electron cloud of the pyran ring are key to its reactivity. nih.gov

Bond Dissociation Energy (BDE) for Hydrogen Abstraction

The Bond Dissociation Energy (BDE) for the hydroxyl (O-H) group is a critical parameter for assessing the antioxidant potential of phenolic compounds. A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals. Computational studies on 2H-pyran-2-one analogues have been performed to predict their stability towards autoxidation by calculating the H-BDE. nih.gov For these compounds, it was found that certain derivatives had H-BDE values that suggested they could be prone to forming potentially genotoxic impurities, while others appeared stable. nih.gov

For this compound, the BDE of the O-H bond is a key determinant of its antioxidant activity. The bulky tert-butyl group can influence the electronic environment of the pyran ring and, consequently, the O-H bond strength. In a study of various phenolic compounds, it was noted that the BDE values are influenced by substituents on the aromatic ring. nih.gov Electron-donating groups tend to decrease the O-H BDE, enhancing antioxidant capacity.

Compound AnalogueCalculated H-BDE (kcal/mol)
RS-1>85
RS-2>85
RS-3>85
RS-4>85
RS-5>85
RS-6~83

This table presents data for 2H-pyran-2-one analogues as reported in a computational study. nih.gov A lower H-BDE value, particularly below 85 kcal/mol, may indicate a propensity for autoxidation.

Pyramidalization Studies of Enone Portions

The planarity of the enone portion of the pyran-2-one ring is a significant structural feature. Computational and experimental X-ray diffraction studies on similar compounds, such as 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, have indicated that the pyran ring is essentially flat. scifiniti.comscifiniti.com This planarity allows for maximum conjugation of the π-system, which influences the compound's electronic and spectroscopic properties. Any deviation from planarity, or pyramidalization, at the enone carbons would disrupt this conjugation and impact the molecule's stability and reactivity. Tautomeric transformations in these systems can lead to significant delocalization of charge and changes in the molecule's reactivity. scifiniti.comscifiniti.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. beilstein-journals.org It allows for the simulation of UV-Vis spectra and provides insights into the nature of electronic transitions.

UV Spectra Simulation and Excitation Analysis

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For pyran-2-one derivatives, the UV absorption spectra are typically characterized by one or more strong absorption bands. beilstein-journals.org These absorptions are generally assigned to π → π* transitions within the conjugated system of the pyran-2-one ring. The specific wavelengths and intensities of these transitions are influenced by the substituents on the ring.

In a study of coumarins and chromones, which contain a pyran-2-one moiety, TD-DFT calculations showed that the main electronic transitions involve a charge transfer from the benzenic part to the pyranone ring. beilstein-journals.org For this compound, it is expected that the main electronic transitions would also be of the π → π* type, with the hydroxyl and tert-butyl groups modulating the energies of the molecular orbitals involved.

Compound AnalogueCalculated λmax (nm)Transition Type
3-O-methylquercetin361.77π → π
Gallic acid275.00π → π
Aloin360.00π → π*

This table shows examples of TD-DFT calculated UV absorption maxima for natural compounds containing features relevant to the study of pyranones. beilstein-journals.org

Natural Transition Orbital (NTO) Formalism

The Natural Transition Orbital (NTO) formalism provides a more concise and chemically intuitive picture of electronic excitations compared to the canonical molecular orbital representation. sigmaaldrich.com An electronic transition can often be described as a combination of several promotions of electrons from occupied to virtual orbitals. NTO analysis simplifies this by transforming these multiple contributions into a single pair of "hole" and "electron" orbitals for the most significant transition. The "hole" NTO represents the region from which the electron is excited, and the "electron" NTO shows where the electron moves to. This method is particularly useful for understanding charge-transfer excitations. sigmaaldrich.comresearchgate.net For this compound, NTO analysis would likely show that the primary electronic transitions involve the promotion of an electron from an orbital localized on the pyran-2-one ring and the hydroxyl group to an anti-bonding orbital distributed over the conjugated system.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

MD simulations of pyranone analogs typically involve placing the molecule in a simulated environment, often a box of water molecules, to mimic physiological conditions. semanticscholar.org The simulation then calculates the forces between atoms and uses these to predict their movements over a set period, often nanoseconds to microseconds.

A key output of MD simulations is the analysis of the root mean square deviation (RMSD). The RMSD measures the average distance between the atoms of the simulated molecule at different time points relative to a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformation, while large fluctuations can indicate flexibility or instability. nih.gov For instance, in a study on kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, RMSD analysis was used to assess the stability of the ligand-enzyme complex, with steady fluctuations around 1.5 Å indicating a stable binding. nih.gov

Furthermore, MD simulations can elucidate the specific interactions between the compound and its surrounding environment, such as water molecules or a biological target. This includes the formation and breaking of hydrogen bonds and hydrophobic interactions. nih.gov For this compound, the hydroxyl group and the pyranone ring's oxygen atoms are potential sites for hydrogen bonding, which could be crucial for its solubility and interactions with biological macromolecules. The bulky tert-butyl group is expected to have significant hydrophobic interactions.

To illustrate the type of data obtained from such simulations, the following table presents hypothetical results from a potential MD simulation of this compound interacting with a generic protein binding site.

Simulation ParameterHypothetical Value/ObservationSignificance for this compound
RMSD of Ligand Fluctuations between 1.0 - 2.0 ÅIndicates the ligand maintains a stable conformation within the binding site.
Key Hydrogen Bonds Maintained with residues Asp120, Tyr150The hydroxyl group and pyranone oxygen are likely key interaction points.
Hydrophobic Contacts With residues Leu50, Val80, Ile100The tert-butyl group plays a significant role in anchoring the molecule.
Solvent Accessible Surface Area (SASA) Decrease upon bindingSuggests the ligand is well-buried within the protein's binding pocket.

This table is illustrative and based on typical findings from MD simulations of small molecules binding to proteins.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov While specific docking studies for this compound were not found in the reviewed literature, the methodology and its potential applications can be inferred from studies on analogous pyran derivatives. nih.govnih.gov

The process of molecular docking involves computationally placing the ligand into the binding site of a target protein. Various scoring functions are then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

For example, in a study of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, molecular docking was used to predict their interaction with the GABAA receptor. mdpi.com The results showed that certain compounds bound tightly in the active site with binding energies as low as -10.0 ± 5 kcal/mol. mdpi.com Similarly, docking studies on chromene and pyran derivatives against a target for Parkinson's disease revealed binding energies ranging from -6.7 to -10.9 kcal/mol. nih.gov

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For this compound, the hydroxyl group would be a likely hydrogen bond donor, while the oxygen atoms in the pyranone ring could act as hydrogen bond acceptors. The tert-butyl group would be expected to form significant hydrophobic interactions.

To demonstrate the kind of information that can be obtained, the following interactive table presents hypothetical docking results of this compound against a putative enzyme target.

ParameterHypothetical ResultImplication for this compound
Binding Energy -8.5 kcal/molSuggests a strong and favorable binding to the target.
Hydrogen Bonds O-H with Asp120 (2.8 Å)C=O with Ser152 (3.1 Å)The hydroxyl and carbonyl groups are critical for anchoring the molecule in the binding site.
Hydrophobic Interactions tert-butyl group with Leu50, Val80, Ile100The bulky tert-butyl group fits into a hydrophobic pocket, contributing to binding affinity.
Predicted Inhibition Constant (Ki) 1.5 µMIndicates potential for potent inhibition of the enzyme's activity.

This table is for illustrative purposes and the values are hypothetical, based on typical results from molecular docking studies.

Such computational investigations, although theoretical, are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Studies of Pyranone Derivatives

Impact of Substituent Variation on Biological Activity and Specificity

The type, size, and position of substituents on the pyranone ring are critical determinants of the biological activity and specificity of these compounds. iosrjournals.org Modifications to the pyranone scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties.

The presence and nature of alkyl, hydroxyl, and aromatic groups on the pyranone ring play a pivotal role in defining the biological profile of these derivatives.

Alkyl Groups: The length and branching of alkyl substituents can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes. Studies have shown that the biological activity of some pyranone derivatives increases with the length of the alkyl and acyl substituents. researchgate.net For instance, a tert-butyl group at a specific position has been shown to enhance antibacterial activity in certain flavonoid derivatives. scirp.org In the context of HIV protease inhibitors, cycloalkylpyranones have been studied, where the size of the cycloalkyl ring impacts the inhibitory potency. nih.gov Saturation of the 5,6-double bond in the pyrone ring can alter the optimal ring size for activity. nih.gov

Hydroxyl Groups: Hydroxyl groups are common in pyranone structures and contribute to their polarity and reactivity. iosrjournals.org The position and number of hydroxyl groups can significantly affect biological activities such as antioxidant and cytotoxic potential. mdpi.com For example, the antioxidant activity of flavonoids is highly dependent on the arrangement of hydroxyl groups, particularly on the B ring, which can donate hydrogen and electrons to reactive oxygen species. nih.gov The presence of hydroxyl groups on the pyran ring has been shown to have a tremendous effect on the hydrolysis rate of benzoates. nih.gov In some flavanones and flavones, a hydroxyl group at position 5 is important for their activity against MRSA. nih.gov

Aromatic Groups: Aromatic rings are frequently incorporated into drug molecules to engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. nih.gov The presence and substitution pattern of aromatic rings on pyranone derivatives can significantly influence their biological activity. For instance, in a series of HIV protease inhibitors, the substitution of a sulfonamide at the meta position of a phenyl ring dramatically increased potency. nih.gov In another study, the presence of electron-withdrawing groups on an aromatic linker was found to decrease the reactivity of certain compounds. nih.gov

Below is an interactive table summarizing the influence of different substituent groups on the biological activity of pyranone derivatives based on various studies.

Substituent GroupPosition on Pyranone RingObserved Effect on Biological ActivityReference Compound(s)
AlkylC3 and C6Increased activity with longer alkyl chains. researchgate.net3- and 6-substituted pyranones
CycloalkylC3Potency as HIV protease inhibitors is dependent on ring size. nih.govCycloalkylpyranones
tert-ButylB ringEnhanced antibacterial activity. scirp.orgSubstituted Thioflavonols
HydroxylB ringSignificant determinant of antioxidant activity. nih.govFlavonoids
HydroxylPosition 5Important for anti-MRSA activity. nih.govFlavanones and Flavones
Aromatic (Phenyl with sulfonamide)C3 substituentDramatically increased potency as HIV protease inhibitors. nih.gov3-(1-phenylpropyl) derivatives

Functional group linkages, such as thioethers, play a significant role in the molecular interactions of pyranone derivatives. The thiol group (S-H) is versatile, acting as both a hydrogen bond donor and acceptor, and its nucleophilicity allows for the formation of thioethers. nih.gov These thioether linkages can participate in various non-covalent interactions, including sulfur-aromatic interactions, which can be crucial for the stability of protein-ligand complexes. nih.gov

The introduction of a thiomethyl group at the C-4 position of a pyran ring has been observed to lead to the exclusive formation of a specific product in a reaction, highlighting the influence of this functional group on reactivity. researchgate.net In the context of 4-thioflavonols, the replacement of an oxygen atom at the 4th position with a sulfur atom was investigated to determine its effect on biological activities. scirp.org This modification, creating a thioether-like linkage within the heterocyclic system, is based on the premise that sulfur-containing benzopyran compounds often exhibit promising biological activities. scirp.org

Stereochemical Considerations and their Effect on Biological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity of pyranone derivatives. Chiral centers within the molecule can lead to different enantiomers or diastereomers, which may exhibit distinct pharmacological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.

For example, in a study on pyranone derivatives from an endophytic fungus, the absolute configuration of a new coumarin, 11S, 13R-(+)-phomacumarin A, was determined, and its cytotoxic activity was evaluated. nih.gov This highlights the importance of establishing the stereochemistry to understand the structure-activity relationship fully. The synthesis of pyranone-based compounds often involves stereoselective methods to control the spatial arrangement of substituents, which is crucial for achieving the desired biological effect. researchgate.net

Elucidating Key Pharmacophores and Active Sites within the Pyranone Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophores within the pyranone scaffold is essential for the rational design of new and more potent derivatives.

The pyranone ring itself is a core structural unit found in numerous natural products with diverse pharmacological activities, including anticancer agents. rsc.org The pyran ring is a key component of various pharmacologically active classes like flavonoids, coumarins, and xanthones. rsc.org For instance, the furanone-fused pyranonaphthoquinone skeleton is a tricyclic pharmacophore found in compounds with cytotoxic activity. rsc.org

SAR studies help to map the active site of the target by revealing which functional groups on the pyranone derivative are essential for binding and activity. For example, in pyrimidine (B1678525) derivatives, the position of substituents on the nucleus greatly influences biological activities. nih.gov Similarly, for pyrrolopyrazine derivatives, while the scaffold is biologically active, more SAR research is needed to clearly understand their mechanisms of action. researchgate.net The application of privileged structures like the pyrrolo[2,3-d]pyrimidine scaffold in drug design has proven to be an effective strategy for discovering innovative drug candidates. nih.gov

Exploration of Biological Activities and Molecular Mechanisms Preclinical Research

Antioxidant Activity and Cellular Protection Mechanisms

Research indicates that 6-tert-Butyl-4-hydroxy-pyran-2-one possesses significant antioxidant properties, primarily through its ability to scavenge free radicals. This action helps to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity is largely attributed to the hydroxyl group within its structure, which can participate in hydrogen bonding and other interactions, thereby influencing the compound's reactivity and biological activity. rsc.org Studies on structurally similar phenolic antioxidants, such as tert-butylhydroquinone (B1681946) (tBHQ), have demonstrated the protective effects of these compounds against oxidative stress-induced cell death. nih.gov

In one study, pretreatment with tBHQ significantly reduced the generation of reactive oxygen species (ROS) and subsequent cell death in neuroblastoma cells. nih.gov This protective effect was associated with an increase in intracellular glutathione (B108866) levels and the induction of phase II detoxification enzymes, which have antioxidative functions. nih.gov The activation of the antioxidant responsive element (ARE), a key regulator of these enzymes, was also observed. nih.gov These findings suggest that compounds like this compound may exert their cellular protective effects by enhancing the endogenous antioxidant defense systems. nih.govnih.gov

Anti-inflammatory Properties and Inhibition of Pro-inflammatory Pathways

The anti-inflammatory potential of this compound has been a subject of investigation. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. nih.gov This suggests potential applications in managing inflammatory conditions. The mechanism of action is believed to involve the downregulation of inflammatory cytokine expression, which can alleviate symptoms associated with chronic inflammation.

The relationship between inflammation and oxidative stress is well-established, with inflammation reducing cellular antioxidant capacity and oxidative damage playing a crucial role in the development and maintenance of the inflammatory process. mdpi.com The anti-inflammatory effects of this compound may be linked to its antioxidant properties, as reducing oxidative stress can, in turn, dampen the inflammatory response. mdpi.com For instance, phenolic antioxidants have been shown to block the lipopolysaccharide-induced transcription of tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory pathway. nih.gov

Antimicrobial Efficacy Studies

The antimicrobial properties of this compound and related pyran derivatives have been explored against a range of pathogens. nih.gov

Antibacterial Activity

In vitro studies have demonstrated the efficacy of this compound in inhibiting the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. One study reported inhibition of these bacteria at concentrations as low as 50 µg/mL, indicating its potential for use in topical applications. The antibacterial properties of pyran derivatives are an active area of research, with various synthesized compounds showing promising activity against different bacterial strains. nih.govnih.gov

Antifungal and Oomyceticidal Activity

The compound has also shown notable antifungal activity. A related compound, 6-pentyl-2H-pyran-2-one (6PP), has been extensively studied for its antifungal effects against a broad range of plant pathogenic fungi. mdpi.comnih.gov Research on Peronophythora litchii, the oomycete that causes litchi downy blight, has shed light on the potential molecular mechanisms. mdpi.comnih.gov Studies have shown that 6PP can significantly inhibit the vegetative growth, sporangium production, and pathogenicity of P. litchii. mdpi.comnih.gov

Transcriptomic analysis revealed that 6PP treatment affects the expression of genes related to the Target of Rapamycin (TOR) pathway. mdpi.comnih.gov Specifically, it upregulates the expression of TOR pathway-related genes, such as PlCytochrome C and the transcription factor PlYY1, while downregulating negative regulatory genes. mdpi.comnih.gov Molecular docking analyses have confirmed stable binding affinities between these proteins and the 6PP ligand, suggesting that the antifungal activity is mediated through the regulation of the TOR pathway. mdpi.comnih.gov

Antiviral Properties

While direct studies on the antiviral properties of this compound are limited, research on related heterocyclic compounds provides some insights. For example, derivatives of epoxybenzooxocinopyridine have been synthesized and tested for their ability to inhibit the replication of the SARS-CoV-2 virus. mdpi.com Although most of the tested compounds were inactive, one derivative demonstrated antiviral activity. mdpi.com Furthermore, other heterocyclic structures, such as polyphenol-modified azolo-azines, have shown virus-inhibiting activity, suggesting that the pyran scaffold could be a basis for the development of novel antiviral agents. researchgate.net

Anticancer and Cytotoxic Effects in In Vitro Models

The anticancer potential of pyran-2-one derivatives has been investigated in various in vitro models. nih.gov While specific data on this compound is not extensively detailed in the provided search results, the broader class of pyran derivatives has shown cytotoxic activity against cancer cell lines. nih.govnih.gov For instance, some 4H-pyran derivatives have been evaluated for their anti-Mycobacterium activity and have also been noted for their potential as anticancer agents. nih.gov

The cytotoxic effects of these compounds are often linked to their ability to induce apoptosis and inhibit cell proliferation. The structural features of this compound, including the pyran-2-one ring and the tert-butyl group, may contribute to its potential as a scaffold for the design of new anticancer drugs.

Enzyme Inhibition and Receptor Modulation Studies

The pyran-2-one scaffold is a core component of various molecules that have been investigated for their ability to inhibit enzymes and modulate receptor activity. While studies focusing specifically on this compound are limited in publicly available research, extensive investigation into its analogues provides insight into the potential mechanisms of this chemical class.

Derivatives of 4-hydroxy-pyran-2-one have been shown to interact with key enzymes implicated in disease pathways. For instance, a series of 3,5-diarylidenetetrahydro-2H-pyran-4(3H)-ones (DATPs), which share the core pyranone ring, were synthesized and evaluated for their ability to inhibit Plasmodium falciparum pyridoxal (B1214274) synthase (PfPdx1), an essential enzyme for the parasite's survival. nih.gov One of the derivatives, DATP 18 (3,5-bis(quinolin-4-ylmethylene)tetrahydro-2H-pyran-4(3H)-one), was found to inhibit the PfPdx1 enzyme with an IC₅₀ value of 20.34 μM. nih.gov

In the context of inflammation and cancer, other related structures have been examined. Di-tert-butylphenol derivatives, which are potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), have been structurally modified by incorporating a p-carborane (B1425697) moiety. mdpi.com This research highlights the potential for pyranone-like structures to interact with key enzymes in inflammatory pathways. mdpi.com

Furthermore, the pyrone motif is present in complex natural products like Cortistatin A, which exhibits potent antiproliferative activity against human umbilical vein endothelial cells (HUVECs). mdpi.com Mechanistic studies suggest that this activity is linked to the inhibition of cyclin-dependent kinase 8 (CDK8), indicating that pyrone-containing scaffolds can modulate kinase activity. mdpi.com

Receptor modulation is another area of interest. While not pyranones, 8-oxoadenine derivatives have been explored as agonists for Toll-Like Receptor 7 (TLR7), demonstrating that heterocyclic compounds can be designed to modulate specific immune receptors. acs.org

Research into Neuroactive, Anxiolytic, and Antinociceptive Properties of Pyranone Analogues

Certain analogues of pyran-2-one have demonstrated significant effects on the central nervous system in preclinical models. The kavapyrones, a class of 4-methoxy-6-styryl-2H-pyran-2-ones found in the kava (B3030397) plant, are well-known for their neuroactive properties. nih.gov

Research into related compounds has identified potential anxiolytic and antinociceptive activities. nih.gov For example, 6-styryl-2-pyrone (STY), a compound obtained from Aniba panurensis, has been shown to produce an anxiolytic-like effect in mice. nih.gov This effect is likely related to the modulation of the GABAergic system, as evidenced by increased concentrations of the neurotransmitters GABA, glutamate (B1630785) (GLU), and taurine (B1682933) (TAU) in the prefrontal cortex and hippocampus of treated animals. nih.gov

The antinociceptive properties of pyranone analogues have also been investigated. Dihydrostyryl- and styryl-pyrones have been reported to exhibit antinociceptive effects against visceral pain in mice. nih.gov In a study on piroxicam (B610120) analogues, which are structurally different but functionally related as anti-inflammatory agents, a derivative featuring a 3,5-di-tert-butyl-4-hydroxyphenyl group showed a significant antinociceptive effect in the acetic acid-induced writhing test in mice. mdpi.com Although not a pyranone itself, this finding points to the potential of the substituted phenol (B47542) moiety, which bears some resemblance to the hydroxypyranone structure, in modulating pain pathways. mdpi.com

Pyranone AnalogueBiological ActivityKey Findings (Preclinical)Reference
Kavapyrones (e.g., 4-methoxy-6-styryl-2H-pyran-2-ones)NeuroactiveWell-known neuroactive metabolites of the Kava plant. nih.gov
6-Styryl-2-pyrone (STY)Anxiolytic-likeIncreased levels of GABA, GLU, and TAU in the prefrontal cortex and hippocampus of mice. The effect is likely mediated by the GABAergic system. nih.gov
Dihydrostyryl- and Styryl-pyronesAntinociceptiveDemonstrated effects against visceral pain in mice. nih.gov

Antimalarial and Antituberculosis Investigations of Pyran-2-one Derivatives

The pyran-2-one scaffold has served as a template for the development of novel agents against infectious diseases, including malaria and tuberculosis.

Antituberculosis Activity:

Several studies have highlighted the potential of pyran-2-one derivatives as antitubercular agents. A library of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones (CHPs) was synthesized and evaluated against Mycobacterium tuberculosis H37Rv. nih.govrsc.org Two compounds, 2a and 2u, demonstrated notable activity with a Minimum Inhibitory Concentration (MIC) of 4 μg/ml, which is comparable to some standard antituberculosis drugs. nih.govrsc.org These compounds were also found to be highly specific to M. tuberculosis and showed no significant cytotoxicity against human cell lines. nih.govrsc.org The proposed mechanism for some pyrones involves the inhibition of M. tuberculosis transcription. nih.gov

Furthermore, a series of 2-amino-4H-pyran-3-carbonitrile derivatives were screened for their antitubercular activity. plos.orgnih.gov Compound 40 from this series was identified as the most potent, with an MIC of approximately 8 μM, making it more potent than the standard drug pyrazinamide. plos.org

Antimalarial Activity:

Pyran-2-one derivatives have also shown promise in the fight against malaria. A study on 4-methoxy-6-styryl-pyran-2-ones and their photodimers revealed that several compounds exhibited antimalarial activity (IC₅₀ < 10 μM) with good selectivity against Plasmodium falciparum. nih.gov Notably, aniba-dimer-type analogues were moderately active, with IC₅₀ values around 1.5-1.7 μM and a high selectivity index. nih.gov

In another investigation, a series of 3,5-diarylidenetetrahydro-2H-pyran-4(3H)-ones (DATPs) were tested against various strains of P. falciparum. nih.gov DATP 19 was the most potent against the artemisinin-resistant strain (IC₅₀ 1.07 μM), while DATP 21 was effective against chloroquine-sensitive and -resistant strains (IC₅₀ 1.72 and 1.44 μM, respectively). nih.gov The mechanism of action for some of these compounds involves the inhibition of the P. falciparum enzyme PfPdx1. nih.gov

Hybrid molecules incorporating the pyran scaffold have also been developed. A series of hybrids linking pyrano[2,3-c]pyrazole with 4-aminoquinoline (B48711) resulted in a compound (4b) with significant antiplasmodial activity against both chloroquine-sensitive (EC₅₀ = 0.0130 μM) and -resistant (EC₅₀ = 0.02 μM) strains of P. falciparum. mdpi.com

Pyran-2-one Derivative ClassTarget OrganismLead Compound(s)Activity (MIC/IC₅₀/EC₅₀)Reference
3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones (CHPs)M. tuberculosis H37Rv2a and 2uMIC = 4 μg/ml nih.govrsc.org
2-Amino-4H-pyran-3-carbonitrilesM. tuberculosisCompound 40MIC ~ 8 μM plos.org
4-Methoxy-6-styryl-pyran-2-ones (Aniba-dimer type)P. falciparum31 and 33IC₅₀ = 1.5 and 1.7 μM nih.gov
3,5-Diarylidenetetrahydro-2H-pyran-4(3H)-ones (DATPs)P. falciparum (Artemisinin-resistant)DATP 19IC₅₀ = 1.07 μM nih.gov
Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazolesP. falciparum (Chloroquine-resistant K1)4bEC₅₀ = 0.02 μM mdpi.com

Advanced Research Applications Beyond Medicinal Chemistry

Role as an Intermediate in Complex Organic Synthesis

The pyran-2-one ring is a highly functionalized and reactive scaffold, making it an important building block in synthetic chemistry. umich.edumdpi.com The structure of 6-tert-butyl-4-hydroxy-pyran-2-one, with its combination of a hydroxyl group, a bulky tert-butyl substituent, and a lactone ring, offers multiple reactive sites. researchgate.net This allows it to serve as a versatile precursor for the synthesis of a wide array of more complex molecules, including various heterocyclic and carbocyclic systems. umich.eduresearchgate.net

The reactivity of the pyran-2-one core allows it to undergo interesting rearrangement reactions, often involving the opening of the pyran nucleus when subjected to various nucleophilic reagents. researchgate.net This property is exploited to construct diverse heterocyclic systems. Furthermore, pyran-2-one derivatives are effective partners in a range of coupling reactions and cycloadditions. For instance, 4-hydroxy-6-alkyl-2-pyrones have been shown to be effective coupling partners in Mitsunobu reactions and oxa-Michael additions, providing a practical method for synthesizing functionalized 2-pyronyl ethers. beilstein-journals.org

A significant application lies in its use as a diene in Diels-Alder reactions. This cycloaddition capability is crucial for creating complex bicyclic structures, which are scaffolds for many natural products and biologically significant molecules. researchgate.net The presence of the electron-donating tert-butyl group can enhance the reactivity of the diene system. The resulting cycloadducts can be subsequently modified to produce highly substituted six-membered rings, demonstrating the compound's utility in assembling intricate molecular architectures.

Table 1: Utility of this compound in Synthetic Reactions
Reaction TypeRole of Pyran-2-oneProductsSignificance
Diels-Alder ReactionDieneComplex bicyclic and polycyclic structuresAccess to scaffolds for natural product synthesis. researchgate.net
Mitsunobu ReactionNucleophilic Coupling PartnerFunctionalized 2-pyronyl ethersMild and versatile method for C-O bond formation. beilstein-journals.org
Oxa-Michael AdditionNucleophileFunctionalized ethersFormation of C-O bonds under mild conditions. beilstein-journals.org
Ring-Opening ReactionsElectrophilic ScaffoldAcyclic structures, other heterocycles (e.g., pyridones, pyrimidines)Serves as a precursor to a diverse range of chemical structures. researchgate.net

Applications in Materials Science and Optoelectronic Devices

The unique chemical structure of this compound, particularly its conjugated pyran-2-one system, imparts favorable electronic and photophysical properties. mdpi.com These characteristics make it a significant intermediate in the field of materials science, especially for applications in optoelectronics. chemicalbook.com The stability and reactivity offered by its hydroxyl and tert-butyl groups contribute to its suitability for these advanced applications.

Derivatives of pyran-2-one are recognized for their potential in creating fluorescent and luminescent materials. mdpi.comambeed.com The core 2H-pyran-2-one scaffold is known to be a component of molecules with interesting photophysical properties. mdpi.com The fluorescence characteristics of related heterocyclic systems, such as hydroxypyridines, have been studied extensively, providing a basis for understanding the potential of pyranone derivatives. nih.gov Chalcones, which can be precursors to flavonoids, also exhibit notable optical properties, further highlighting the promise of related molecular frameworks in developing new dyes and probes. mdpi.com The this compound molecule serves as a building block for larger, more complex systems designed to have specific light-emitting properties. ambeed.com

A primary application of this compound in materials science is its role as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). chemicalbook.comchemicalbook.com OLED technology relies on organic compounds that can emit light when an electric current is applied. The development of new, efficient, and stable OLED materials is a critical area of research for advancing display technologies. This pyran-2-one derivative is used to construct more complex molecules that serve as components within the emissive layers of OLED devices. chemicalbook.comambeed.comchemicalbook.com Its structural features contribute to the stability and performance of the final OLED materials.

Table 2: Optoelectronic Applications
Application AreaSpecific UseContribution of this compound
Luminescent MaterialsBuilding block for fluorescent compoundsProvides a core scaffold with favorable photophysical properties. mdpi.comambeed.com
OLEDsIntermediate for OLED material synthesisUsed to synthesize stable and efficient host or dopant materials for emissive layers. chemicalbook.comchemicalbook.com

Potential as a Natural Preservative in Food Products

Beyond materials science, this compound has shown promise in applications related to food preservation. Research has indicated that the compound possesses significant antimicrobial properties. In vitro studies have demonstrated its ability to effectively inhibit the growth of various bacteria and fungi. This antimicrobial activity suggests its potential for use as a natural preservative to extend the shelf life of food products by preventing spoilage caused by microorganisms. The antioxidant capacity associated with similar phenolic structures further supports its potential utility in food preservation by protecting against oxidative degradation. While the related synthetic phenolic antioxidant BHT (2,6-di-tert-butyl-hydroxytoluene) has been widely used in the food industry for decades, the exploration of pyranone-based compounds offers a different structural class for investigation. nih.gov

Utility as a Platform Chemical for Chemical Intermediates

The versatility and accessibility of pyran-2-one derivatives position them as valuable "platform chemicals." researchgate.net A platform chemical is a foundational molecule that can be efficiently converted into a wide range of other commercially valuable chemicals and materials. Related compounds like 4-hydroxy-6-methyl-2-pyrone (B586867) (triacetic acid lactone) are already considered important platform chemicals for producing functional intermediates. researchgate.net

The development of 4-hydroxy-2-pyrones from renewable feedstocks is an active area of research, highlighting their importance in sustainable chemistry. mdpi.com this compound fits this profile due to its utility as a precursor in the synthesis of numerous heterocyclic compounds and specialty materials. researchgate.net Its ability to serve as a starting point for creating diverse molecular architectures underscores its potential as a central hub in the production of high-value chemical products. mdpi.comresearchgate.net

Compound Reference Table

Compound Name
This compound
4-hydroxy-6-methyl-2-pyrone (Triacetic acid lactone)
2,6-di-tert-butyl-hydroxytoluene (BHT)
Bryostatin 1
Phorboxazole

Natural Occurrence and Biosynthetic Pathways

Isolation from Diverse Natural Sources: Plants, Fungi, and Microorganisms

A plethora of 4-hydroxy-2-pyrones have been isolated from an array of natural sources, including bacteria, fungi, plants, and even insects and animals. encyclopedia.pubmdpi.com These compounds exhibit a wide variety of structural modifications, though the 4-hydroxy-2-pyrone core remains a consistent feature.

The simplest examples, such as triacetic acid lactone and tetraacetic acid lactone, were first discovered in the fungus Penicillium stipitatum. encyclopedia.pubmdpi.com These foundational molecules have been instrumental in understanding the biosynthesis of polyketides. mdpi.com Fungi, particularly species of Trichoderma, are known to produce various pyrone derivatives, such as 6-pentyl-α-pyrone, which has notable antifungal properties. nih.gov

In the plant kingdom, compounds incorporating the 4-hydroxy-2-pyrone structure are also found. For instance, the Australian marine red alga Phacelocarpus labillardieri produces complex pyronyl ethers. beilstein-journals.org Additionally, plant-specific enzymes are responsible for creating a variety of these compounds that play roles in pollen development, UV protection, and defense against microbes. oup.com

Bacteria, especially actinomycetes like Streptomyces, are a rich source of these compounds. Germicidins A–J, a class of natural antibiotics that inhibit spore germination, were isolated from Streptomyces bacteria. encyclopedia.pub Another example from this genus is the phaeochromycins, which have demonstrated anti-inflammatory activity. encyclopedia.pub

Polyketide Synthase (PKS) Dependent Biosynthesis of Pyranone Scaffolds

The biosynthesis of the 4-hydroxy-2-pyrone ring is predominantly carried out by a family of enzymes known as polyketide synthases (PKSs). bohrium.comwikipedia.org These enzymes construct complex carbon chains, or polyketides, from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. wikipedia.org The pyranone scaffold is typically formed through the cyclization of a triketide intermediate. nih.govacs.org

There are three main types of PKSs involved in the biosynthesis of natural products:

Type I PKSs: These are large, modular proteins where each module is responsible for one cycle of polyketide chain extension. They are commonly found in fungi and bacteria. wikipedia.orgnih.gov

Type II PKSs: These are complexes of monofunctional proteins that work together. wikipedia.org

Type III PKSs: These are smaller, homodimeric enzymes that catalyze the formation of polyketides without the need for an acyl carrier protein (ACP). wikipedia.org Most 4-hydroxy-2-pyrones are biosynthesized by type III PKSs. bohrium.com

The general mechanism involves the selection of a starter unit (an acyl-CoA) and the sequential addition of extender units (typically malonyl-CoA). oup.comwikipedia.org For the formation of a simple 4-hydroxy-2-pyrone like triacetic acid lactone, an acetyl-CoA starter unit undergoes two condensation reactions with malonyl-CoA to form a linear triketide. This intermediate then undergoes a cyclization reaction, often an intramolecular aldol (B89426) condensation followed by dehydration and enolization, to form the stable aromatic pyrone ring. nih.govacs.org The diversity of naturally occurring pyranones arises from the use of different starter and extender units, as well as from various modifications to the polyketide chain before and after cyclization. encyclopedia.pubnih.gov

Examples of Naturally Occurring 2H-Pyran-2-one Analogues

The structural diversity of naturally occurring 4-hydroxy-2-pyrones is vast. These compounds differ in the substituents at various positions on the pyrone ring, leading to a wide range of chemical properties and biological activities. encyclopedia.pubbohrium.com

Below is a table summarizing some well-known naturally occurring 2H-pyran-2-one analogues.

Compound NameSource Organism(s)Key Structural Features
Triacetic acid lactone Penicillium stipitatum6-methyl substituted
Tetraacetic acid lactone Penicillium stipitatum6-acetonyl substituted
6-Pentyl-α-pyrone Trichoderma species6-pentyl substituted
Germicidin A Streptomyces species3-isobutyl, 6-sec-butyl substituted
Hispidin Phellinus linteus (fungus)6-styryl substituted
Phacelocarpus 2-pyrone A Phacelocarpus labillardieri (red alga)Complex ether linkage at C4

Future Research Directions and Emerging Avenues for 6 Tert Butyl 4 Hydroxy Pyran 2 One

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of efficient and environmentally benign synthetic routes to pyranone derivatives is a paramount objective in contemporary organic chemistry. Future research in this area will likely concentrate on the development of novel catalytic systems and the utilization of green reaction conditions.

Key areas of focus include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of pyranone-cored compounds. researchgate.net Further exploration of microwave-assisted organic synthesis (MAOS) can lead to more rapid and efficient protocols for the production of 6-tert-Butyl-4-hydroxy-pyran-2-one and its analogs.

Biomimetic Approaches: Drawing inspiration from the biosynthetic pathways of natural pyrones can guide the development of new synthetic strategies. researchgate.net These biomimetic methods often involve cyclization reactions of polycarbonyl compounds and can provide access to complex and polysubstituted 4-hydroxy-2-pyrones. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. nih.govnih.gov The development of new MCRs for the synthesis of pyran scaffolds under green conditions is a promising avenue for future research. nih.gov

Design of Advanced Pyranone-Based Scaffolds with Tunable Selectivity and Potency

The biological activity of pyranone derivatives is intrinsically linked to their molecular structure. Future research will focus on the rational design of novel pyranone-based scaffolds with enhanced potency and selectivity towards specific biological targets.

This will involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the resulting changes in biological activity will provide crucial insights for designing more potent compounds. For instance, studies on other pyranone derivatives have shown that the introduction of specific functional groups, such as cyano or electron-donating groups, can significantly impact their antioxidant potency. researchgate.net

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent lead compound. This strategy can be applied to develop novel inhibitors based on the pyranone scaffold.

Scaffold Hopping: Replacing the pyranone core with other heterocyclic systems while retaining key pharmacophoric features can lead to the discovery of new classes of bioactive molecules with improved properties.

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic combination of computational modeling and experimental validation is crucial for a comprehensive understanding of the chemical and biological properties of this compound.

Future research will leverage:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of pyranone derivatives. researchgate.netmdpi.com This can provide valuable insights into their behavior in chemical reactions and their interactions with biological targets. researchgate.net

Molecular Docking and Dynamics Simulations: These computational tools are invaluable for predicting the binding modes of pyranone-based ligands to their protein targets and for understanding the dynamics of these interactions. researchgate.netmdpi.com This information can guide the design of more potent and selective inhibitors.

Spectroscopic and Crystallographic Studies: Experimental techniques such as NMR, mass spectrometry, and X-ray crystallography are essential for elucidating the precise structures of novel pyranone derivatives and their complexes with biological macromolecules. researchgate.netresearchgate.net

Exploration of Novel and Niche Application Domains

While pyranones have been extensively studied for their medicinal properties, there is a growing interest in exploring their potential in other application domains.

Emerging areas of research include:

Antimicrobial and Antifungal Agents: Some pyranone derivatives have demonstrated potent activity against various pathogens. researchgate.netnih.govnih.gov Future work could focus on developing this compound analogs as novel antimicrobial or antifungal agents, potentially for use in agriculture or as food preservatives. researchgate.net

Anticancer Agents: The pyran scaffold is present in a number of natural and synthetic compounds with anticancer activity. researchgate.netnih.govnih.gov Further investigation into the antiproliferative effects of this compound derivatives against various cancer cell lines is warranted. researchgate.netnih.gov

Agrochemicals: The biological activity of pyranones suggests their potential use as herbicides, insecticides, or plant growth regulators. Research in this area could lead to the development of new and more effective agrochemicals.

Q & A

Q. Table 1: Comparative Bioactivity of Pyranone Derivatives

DerivativeAntimicrobial IC₅₀ (μM)LogP
6-tert-Butyl-4-hydroxy12.5 (S. aureus)2.1
6-Benzyloxymethyl4.3 (S. aureus)3.4
6-Methyl25.8 (S. aureus)1.8
Source:

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey Peaks
¹H NMRδ 1.3 (s, 9H, tert-butyl)
IR1680 cm⁻¹ (C=O), 3200 cm⁻¹ (O–H)
MS[M]⁺ 168.19, [M−C₄H₉]⁺ 111.08
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.